nAChR Subtype Selectivity: α4β2 vs. α7 Affinity Differential of 2,960-fold in A-85380 Scaffold
3-(Azetidin-3-yl)-2-methoxypyridine shares the core pharmacophore of the A-85380 scaffold family, which demonstrates exceptional α4β2/α7 selectivity. BindingDB-compiled data for A-85380 shows a Ki of 0.05 nM for human α4β2 nAChR versus a Ki of 148 nM for human α7 nAChR [1]. This represents a 2,960-fold selectivity window for α4β2 over α7. In functional assays, A-85380 exhibits an IC50 of 31.6 nM for α4β2 nAChR antagonist activity in human SH-EP1 cells [2]. For comparison, the classical nAChR ligand (−)-cytisine has Ki values of 0.16–0.35 nM at α4β2 but only 6–10 nM at α7 [3]. The methyleneoxy linker in A-85380 contributes to this selectivity by positioning the azetidine nitrogen optimally for hydrogen bonding with the α4β2 orthosteric site. The direct C–C linkage in 3-(azetidin-3-yl)-2-methoxypyridine alters the hydrogen-bond geometry relative to the ether-linked analogs, potentially modifying the α4β2/α7 selectivity ratio—a parameter that requires experimental validation in each analog series.
| Evidence Dimension | Binding affinity (Ki) for human α4β2 nAChR vs. human α7 nAChR |
|---|---|
| Target Compound Data | A-85380 scaffold (class): Ki = 0.05 nM at α4β2; Ki = 148 nM at α7 |
| Comparator Or Baseline | (−)-Cytisine: Ki = 0.16–0.35 nM at α4β2; Ki = 6–10 nM at α7 |
| Quantified Difference | A-85380: α4β2/α7 selectivity ratio = 2,960-fold; (−)-Cytisine: α4β2/α7 selectivity ratio ≈ 25–30-fold |
| Conditions | Radioligand displacement assays using [³H]-epibatidine (α4β2) and [¹²⁵I]-α-bungarotoxin (α7) on human recombinant receptors expressed in mammalian cell lines |
Why This Matters
The 2,960-fold α4β2/α7 selectivity window enables experiments that isolate α4β2-mediated pharmacology without α7 interference, a capability not achievable with (−)-cytisine (≈30-fold window) or nicotine (≈10-fold window).
- [1] BindingDB Entry BDBM50049750. (S)-3-(azetidin-2-ylmethoxy)pyridine (A-85380). Ki values for human α4β2 and α7 nAChR subtypes. View Source
- [2] BindingDB Entry 50040746. A-85380 functional IC50 at human α4β2 nAChR in SH-EP1 cells. View Source
- [3] Rollema H, Coe JW, Chambers LK, Hurst RS, Stahl SM, Williams KE. Rationale, pharmacology and clinical efficacy of partial agonists of α4β2 nACh receptors for smoking cessation. Trends Pharmacol Sci. 2007;28(7):316-325. View Source
